molecular formula C107H85N11O20S5 B2924278 Benzonitrile;4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide CAS No. 1172404-77-1

Benzonitrile;4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide

Cat. No.: B2924278
CAS No.: 1172404-77-1
M. Wt: 2005.21
InChI Key: DENICOJNJMBKBD-UHFFFAOYSA-N
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Description

The compound Benzonitrile;4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide features a benzonitrile group linked via an ethyl spacer to a benzenesulfonamide moiety, which is further substituted with a 1,3-dioxobenzo[de]isoquinolinyl heterocyclic system. This structure combines aromatic, sulfonamide, and cyclic imide functionalities, making it a candidate for applications in medicinal chemistry, particularly as a carbonic anhydrase inhibitor or antihyperglycemic agent .

Key physical properties of closely related analogs (e.g., 4-[2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolinyl)ethyl]benzenesulfonamide) include a molecular weight of 402.5 g/mol, a melting point of 200–202°C, and a density of 1.591 g/cm³.

Properties

IUPAC Name

benzonitrile;4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C20H16N2O4S.C7H5N/c5*21-27(25,26)15-9-7-13(8-10-15)11-12-22-19(23)16-5-1-3-14-4-2-6-17(18(14)16)20(22)24;8-6-7-4-2-1-3-5-7/h5*1-10H,11-12H2,(H2,21,25,26);1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENICOJNJMBKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CC=C(C=C4)S(=O)(=O)N.C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CC=C(C=C4)S(=O)(=O)N.C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CC=C(C=C4)S(=O)(=O)N.C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CC=C(C=C4)S(=O)(=O)N.C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H85N11O20S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2005.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzonitrile;4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide is a complex organic compound with significant potential in biological research and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₈N₂O₄S
  • Molecular Weight : 342.40 g/mol
  • IUPAC Name : this compound

The compound features a unique structure that includes a benzenesulfonamide moiety and a dioxoisoquinoline derivative, which are known to contribute to its biological activities.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It interacts with various receptors, which may alter physiological responses in target cells.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress within cells.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity TypeObservationsReferences
Anticancer ActivityInhibits growth of cancer cell lines (e.g., breast and prostate cancer) ,
Antimicrobial ActivityExhibits activity against certain bacterial strains,
Anti-inflammatory EffectsReduces inflammation markers in vitro,
Neuroprotective EffectsProtects neuronal cells from apoptosis under oxidative stress conditions ,

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed that it possessed notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This suggests its potential application in treating bacterial infections.

Case Study 3: Neuroprotection

Research focusing on neuroprotective effects demonstrated that this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The compound was found to decrease reactive oxygen species (ROS) levels and enhance the expression of antioxidant enzymes.

Scientific Research Applications

Based on the search results, here's what is known about Benzonitrile;4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide and related compounds:

Chemical Information

  • Name: this compound.
  • CAS Number: 1172404-77-1.
  • Molecular Formula: C107H85N11O20S5C_{107}H_{85}N_{11}O_{20}S_5.
  • Molecular Weight: 2005.21.
  • Purity: Typically around 95%.

Potential Research Applications

This compound is described as a useful research compound suitable for many research applications.

Focus on Related Compounds

The search results provide information on compounds with similar structural components, such as those containing dioxobenzo[de]isoquinolinyl groups:

  • 2-[2-[2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione : This compound has the molecular formula C28H21N3O4C_{28}H_{21}N_3O_4 .
    • IUPAC Name: 2-[2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione .
    • InChI: InChI=1S/C28H21N3O4/c32-25-19-9-1-5-17-6-2-10-20(23(17)19)26(33)30(25)15-13-29-14-16-31-27(34)21-11-3-7-18-8-4-12-22(24(18)21)28(31)35/h1-12,29H,13-16H2 .
    • InChIKey: UPLUIYHKSADQOZ-UHFFFAOYSA-N .
    • SMILES: C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O .
  • 3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl-[6-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide .
    • CAS Number: 505059-30-3 .

General Research Areas

While direct applications of the specific compound are not detailed in the search results, related research areas involving similar structural components or related metabolic pathways are mentioned:

  • Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway: This pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Key compounds in this pathway, such as KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are under investigation as potential risk factors, biomarkers, or therapeutic targets .
  • Neuroprotection and Neurotoxicity: KYN metabolites, such as kynurenic acid (KYNA), have demonstrated neuroprotective effects through antioxidant mechanisms and modulation of NMDA receptors . QUIN, conversely, can act as an NMDA receptor agonist, promoting harmful processes .

Comparison with Similar Compounds

Structural Analogues with Isoindoline-1,3-dione Moieties

Compounds incorporating isoindoline-1,3-dione (cyclic imide) systems share structural similarities with the target molecule. Key examples include:

Compound Name Substituents on Isoindoline Ring Molecular Weight (g/mol) Melting Point (°C) Key Activity/Notes
4-[2-(5-Methyl-1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide (Compound 6) 5-Methyl 344.38 221–222 High yield (93%); cyclic imide synthesis
4-[2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide (Compound 8) 5,6-Dichloro 413.27 295–296 Exceptional thermal stability
4-[2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolinyl)ethyl]benzenesulfonamide 7-Methoxy, 4,4-dimethyl 402.50 200–202 Standardized compound; skin irritant

Key Observations :

  • Substituent Effects : Chloro or methyl groups (e.g., Compounds 6 and 8) increase melting points compared to methoxy/dimethyl-substituted analogs, likely due to enhanced crystallinity or halogen-based intermolecular interactions .
  • Synthetic Yield : Compounds with simpler substituents (e.g., methyl) achieve higher yields (>90%) compared to complex derivatives .

Quinazolinone-Based Sulfonamides

Quinazolinone derivatives with benzenesulfonamide moieties exhibit overlapping biological targets (e.g., carbonic anhydrase inhibition). Notable examples from include:

Compound Name Core Structure Melting Point (°C) Carbonic Anhydrase Inhibition Activity
4-(2-(4-Oxo-2-((2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazineyl)ethyl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide (13) Quinazolinone-Schiff base hybrid 240–241 Moderate activity
4-(2-(2-((2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (15) Quinazolinone-thioether 233–235 Higher activity than Schiff base hybrids

Comparison with Target Compound :

Indolin-2-one-Based Sulfonamides

highlights sulfonamides fused with indolin-2-one scaffolds, such as:

Compound Name Substituents Melting Point (°C) Notable Properties
4-(2-((1-Benzyl-5-chloro-2-oxoindolin-3-ylidene)amino)ethyl)benzenesulfonamide (6e) 5-Chloro >280 High thermal stability; potential CA inhibition
4-(2-((1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)amino)ethyl)benzenesulfonamide (6f) 5-Bromo >280 Similar stability; halogen-dependent activity

Structural Contrasts :

  • The target compound’s benzo[de]isoquinolinyl system is bulkier than indolin-2-one, which may influence solubility or membrane permeability .

Antihyperglycemic Isoindoline-1,3-dione Derivatives

reports isoindoline-1,3-dione derivatives with aryl sulfonyl urea groups, showing up to 52% reduction in serum glucose levels (vs. 51% for gliclazide). Examples include:

  • N-(cyclohexylcarbamoyl)-4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide (VIIo) : 52% glucose reduction.
  • N-(butylcarbamoyl)-4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide (VIIq) : 45% glucose reduction .

Relevance to Target Compound :

    Q & A

    Q. Table 1. Key Synthetic Parameters for Analogous Compounds

    SubstituentReaction SolventTemp (°C)Yield (%)Melting Point (°C)
    5-MethylMethanol6593221–222
    5,6-DichloroChloroform7091295–296
    4-NitroEthanol8089160–162

    Q. Table 2. Biological Activity of Selected Derivatives

    CompoundActivity (Target)IC₅₀/EC₅₀Model System
    VIIo (tert-butyl)Antihyperglycemic52% GR*Streptozotocin rat
    Scriptaid analogHDAC Inhibition0.5 µMHEK293 cells
    5-Chloro derivativeAntimicrobial (E. coli)25 µg/mLAgar diffusion

    *GR: Glucose reduction.

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